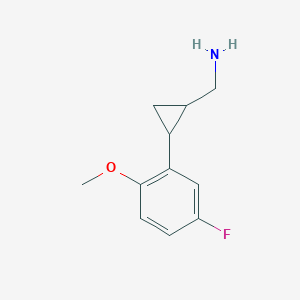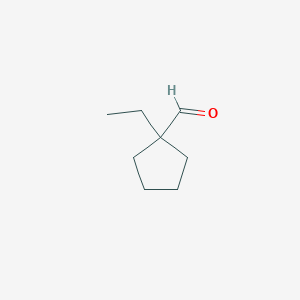
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazine compounds are widely recognized for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a phenyl ring substituted with chlorine and trifluoromethyl groups, which can significantly influence its chemical properties and biological activities .
Méthodes De Préparation
The synthesis of 1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine typically involves the alkylation of piperazine with a suitable halogenated aromatic compound. One common method starts with commercially available 1-[3-(trifluoromethyl)phenyl]piperazine, which is then alkylated with 1-(2-chloroethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one . The reaction conditions often involve the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations might include the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation can be achieved using reagents like potassium permanganate, while reduction might involve hydrogenation using palladium on carbon as a catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions, where the trifluoromethyl group can act as an electron-withdrawing group, facilitating the reaction.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution might yield derivatives with different functional groups replacing the chlorine atom .
Applications De Recherche Scientifique
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceutical compounds. Its structural features make it a valuable scaffold for designing drugs targeting specific receptors or enzymes.
Biological Studies: The compound is used in studies investigating its effects on biological systems, including its potential as a serotonergic agent.
Industrial Applications: It is employed in the development of agrochemicals and other industrial products due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a serotonergic releasing agent, influencing serotonin levels in the brain . The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
1-(3-Chloro-4-(trifluoromethyl)phenyl)piperazine can be compared with other piperazine derivatives such as 1-(4-(trifluoromethyl)phenyl)piperazine (pTFMPP) and 1-(3-(trifluoromethyl)phenyl)piperazine (TFMPP). These compounds share similar structural features but differ in the position of the substituents on the phenyl ring . The unique combination of chlorine and trifluoromethyl groups in this compound can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Conclusion
This compound is a versatile compound with significant applications in medicinal chemistry, biological research, and industrial processes. Its unique chemical structure allows it to participate in various reactions and interact with specific molecular targets, making it a valuable tool in scientific research and development.
Propriétés
Numéro CAS |
888327-52-4 |
|---|---|
Formule moléculaire |
C11H12ClF3N2 |
Poids moléculaire |
264.67 g/mol |
Nom IUPAC |
1-[3-chloro-4-(trifluoromethyl)phenyl]piperazine |
InChI |
InChI=1S/C11H12ClF3N2/c12-10-7-8(17-5-3-16-4-6-17)1-2-9(10)11(13,14)15/h1-2,7,16H,3-6H2 |
Clé InChI |
IFMFEHFWMSDRSP-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1)C2=CC(=C(C=C2)C(F)(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-Fluoro-3-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B15310115.png)
![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)


![3-[(3-nitrophenyl)methyl]Pyrrolidine](/img/structure/B15310153.png)









